molecular formula C26H24N6O B2547883 1-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile CAS No. 307327-38-4

1-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile

Cat. No. B2547883
CAS RN: 307327-38-4
M. Wt: 436.519
InChI Key: OUUVBYPBLDESQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “1-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile” is a complex organic molecule. It has been synthesized and characterized in various studies . The compound contains several functional groups, including a carbonyl moiety and two nitrogen atoms in its pentacyclic structure .


Synthesis Analysis

The synthesis of this compound involves reacting 4-aminoantipyrine and benzoylisothiocynate in an equimolar ratio . The integration of the two sets of signals related to N–H and (H–C=N) groups clarified that the ratio between the two isomers was about 50:50 .


Molecular Structure Analysis

The compound was characterized by single crystal XRD analysis . The various intermolecular interactions stabilized the supramolecular assembly, including H-bonding and interaction involving π-ring . The HOMO orbitals are located at the hetero atoms, while the LUMO orbitals are located at the benzene ring .


Chemical Reactions Analysis

The compound behaves as a monobasic tridentate ligand coordinated via the enolic carbonyl oxygen of the hydrazide moiety, azomethine nitrogen, and pyrazolone oxygen atoms . The integration of the two sets of signals related to N–H and (H–C=N) groups clarified that the ratio between the two isomers was about 50:50 .


Physical And Chemical Properties Analysis

The quantum parameters of the prepared compound were investigated by utilizing the Def2-SVPD basis set in conjunction with the hybrid method of B3LYP . The results revealed quite similarities between the experimental and theoretical calculations .

Scientific Research Applications

Mechanism of Action

The prepared compound was docked with Ampicillin-CTX-M-15. The results showed good binding interaction between the ligand and the targeted amino acids, with the best binding score of -5.26 kcal/mol .

Future Directions

The compound and its derivatives have potential applications in various fields of chemistry . They have been tested against different biological diseases such as analgesic, anti-inflammatory, and anticancer activity . In synthesis, 4-aminoantipyrine has been the building block for synthesizing different heterocyclic and bioactive compounds .

properties

IUPAC Name

1-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N6O/c1-5-19-16(2)20(15-27)25-28-21-13-9-10-14-22(21)31(25)24(19)29-23-17(3)30(4)32(26(23)33)18-11-7-6-8-12-18/h6-14,29H,5H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUUVBYPBLDESQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N2C3=CC=CC=C3N=C2C(=C1C)C#N)NC4=C(N(N(C4=O)C5=CC=CC=C5)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.